molecular formula C10H4ClFN2S B2557869 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile CAS No. 1628265-17-7

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Cat. No.: B2557869
CAS No.: 1628265-17-7
M. Wt: 238.66
InChI Key: GUVHHPRMBURQQQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile is a chemical compound with the molecular formula C10H4ClFN2S. It is a solid substance known for its significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile typically involves the reaction of 4-fluoroaniline with carbon disulfide and chloroacetyl chloride, followed by cyclization and chlorination steps. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to the inhibition of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile can be compared with other similar compounds, such as:

  • 2-Chloro-4-(2,4-difluorophenyl)thiazole
  • 4-(4-Fluorophenyl)thiazole-2-thiol
  • 2-(4-Chloro-2-fluorophenyl)ethanamine
  • Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate

These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of a thiazole ring with a fluorophenyl group and a nitrile group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2S/c11-10-14-9(8(5-13)15-10)6-1-3-7(12)4-2-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVHHPRMBURQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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